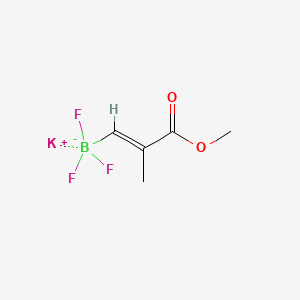
Potassium (E)-trifluoro(3-methoxy-2-methyl-3-oxoprop-1-en-1-yl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide is a specialized organoboron compound. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in organic synthesis and cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide typically involves the reaction of a suitable boronic acid or ester with potassium fluoride and a trifluoromethylating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:
Solvent: Anhydrous tetrahydrofuran or dimethyl sulfoxide.
Temperature: Room temperature to slightly elevated temperatures (20-50°C).
Time: Several hours to overnight, depending on the reactivity of the starting materials.
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems.
Automated control systems: To monitor and maintain reaction conditions.
Purification: Typically involves crystallization or chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form boronic acids or esters.
Reduction: Can be reduced to form boranes.
Substitution: Participates in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenated compounds or other electrophiles.
Major Products
Oxidation: Boronic acids or esters.
Reduction: Boranes.
Substitution: Various substituted boron compounds.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential in labeling biomolecules due to its stability and reactivity.
Medicine: Explored for its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism by which potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide exerts its effects involves the formation of boron-carbon bonds. The compound acts as a nucleophile, attacking electrophilic centers in various substrates. The molecular targets and pathways involved include:
Nucleophilic attack: On electrophilic carbon atoms.
Formation of stable boron-carbon bonds: Facilitating further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium trifluoro[(1E)-3-methoxyprop-1-en-1-yl]boranuide
- Potassium 3-methoxyphenyltrifluoroborate
Uniqueness
Potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in organic synthesis.
Eigenschaften
Molekularformel |
C5H7BF3KO2 |
|---|---|
Molekulargewicht |
206.01 g/mol |
IUPAC-Name |
potassium;trifluoro-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]boranuide |
InChI |
InChI=1S/C5H7BF3O2.K/c1-4(5(10)11-2)3-6(7,8)9;/h3H,1-2H3;/q-1;+1/b4-3+; |
InChI-Schlüssel |
YCMQRKIHJXDLMY-BJILWQEISA-N |
Isomerische SMILES |
[B-](/C=C(\C)/C(=O)OC)(F)(F)F.[K+] |
Kanonische SMILES |
[B-](C=C(C)C(=O)OC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


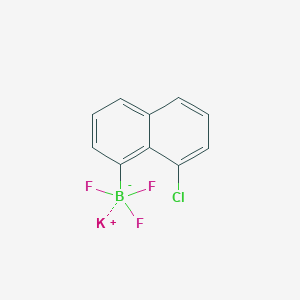

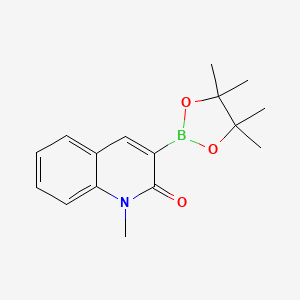

![Sodium [(carbamoylmethyl)sulfanyl]sulfonate](/img/structure/B13460394.png)
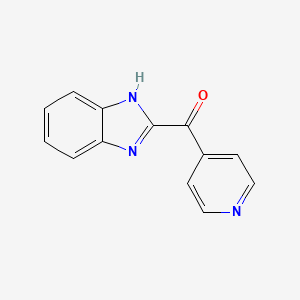
![Methyl 8-{[(tert-butoxy)carbonyl]amino}-5-thiaspiro[3.5]nonane-2-carboxylate](/img/structure/B13460423.png)
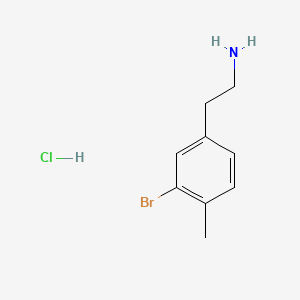
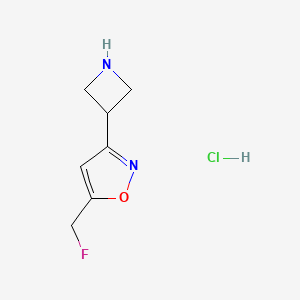
![trans-1-[(Benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid](/img/structure/B13460437.png)
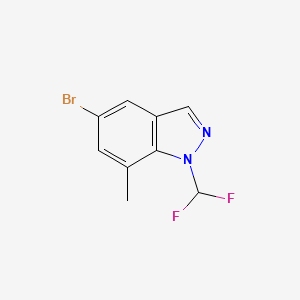
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid](/img/structure/B13460450.png)
![2-[(4-Methylpiperidin-4-yl)oxy]acetic acid hydrochloride](/img/structure/B13460458.png)
![tert-Butyl 4-(difluoromethyl)-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13460465.png)
